molecular formula C₂₄H₃₈N₂O₄ B1141810 7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid CAS No. 86992-52-1

7,7-Azo-3-alpha,12-alpha-dihydroxycholanic Acid

Cat. No. B1141810
CAS RN: 86992-52-1
M. Wt: 418.57
InChI Key:
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Description

Research on bile acids, such as 7α,12α-dihydroxy-5β-cholanic acid and its derivatives, has expanded our understanding of their role in biological systems and their potential in analytical applications. These compounds serve as models and standards in chromatographic analysis and are of interest due to their complex synthesis, molecular structure, and unique chemical and physical properties.

Synthesis Analysis

The synthesis of 7α,12α-dihydroxy derivatives involves nucleophilic displacement and protection-deprotection strategies to introduce hydroxyl groups at specific positions on the steroid nucleus. For example, the preparation of 7α,12α-dihydroxy-3β- and 7α,12α-dihydroxy-3α-(2-hydroxyethoxy)-5β-cholanic acids demonstrates the complexity of synthesizing such molecules, involving steps like nucleophilic displacement of mesylate groups and protection of hydroxyl groups to achieve the desired substitution pattern (Wess et al., 1992).

Molecular Structure Analysis

The molecular structure of bile acid derivatives is characterized by their steroidal backbone, which significantly influences their chemical behavior and interactions. Advanced techniques, such as X-ray crystallography, have been used to determine the absolute configuration of complex bile acid derivatives, providing insights into their three-dimensional structure and the spatial arrangement of functional groups.

Chemical Reactions and Properties

Bile acids undergo various chemical reactions, reflecting their functional diversity. For instance, enzymatic transformations in the human intestine involve specific enzymes such as 3β-hydroxysteroid dehydrogenase and 7β-hydroxysteroid dehydrogenase, leading to the formation of metabolites with distinct chemical properties. These reactions underscore the metabolic versatility of bile acids and their derivatives in biological systems (Teruaki et al., 1987).

Physical Properties Analysis

The physical properties of bile acids, such as solubility and melting points, are influenced by their molecular structure. The presence of hydroxyl groups and their configuration affect the compound's polarity, solubility in various solvents, and interactions with biological molecules, which are crucial for their biological function and analytical applications.

Chemical Properties Analysis

Bile acid derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards different chemical reagents. These properties are pivotal in their function as biological detergents, their role in fat digestion and absorption, and their utility in analytical chemistry for the separation and quantification of complex mixtures.

properties

IUPAC Name

(4R)-4-[(3R,5R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O4/c1-13(4-7-20(29)30)16-5-6-17-21-18(11-19(28)23(16,17)3)22(2)9-8-15(27)10-14(22)12-24(21)25-26-24/h13-19,21,27-28H,4-12H2,1-3H3,(H,29,30)/t13-,14+,15-,16-,17+,18+,19+,21?,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWRCOKXOIIZPU-WCMXHQHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)N=N4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3C2C4(C[C@H]5[C@@]3(CC[C@H](C5)O)C)N=N4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676256
Record name 4-[(3R,5R,9S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-7,3'-diaziren]-17-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86992-52-1
Record name 4-[(3R,5R,9S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,10,11,12,13,14,15,16,17-hexadecahydrospiro[cyclopenta[a]phenanthrene-7,3'-diaziren]-17-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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